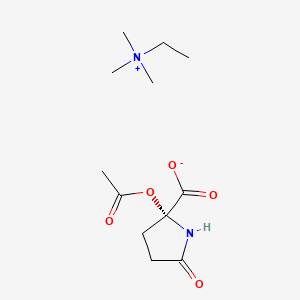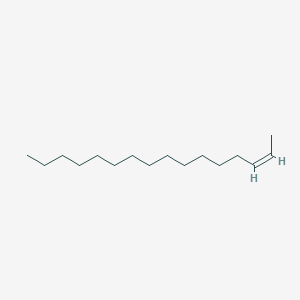
3-(3-Hydroxypropoxy)propyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurate de 3-(3-hydroxypropoxy)propyle: est un composé chimique de formule moléculaire C18H36O4 et d'une masse molaire de 316,47604 g/mol . . Ce composé est un ester formé à partir de l'acide laurique et du 3-(3-hydroxypropoxy)propanol. Il est utilisé dans diverses applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du laurate de 3-(3-hydroxypropoxy)propyle implique généralement l'estérification de l'acide laurique avec du 3-(3-hydroxypropoxy)propanol. La réaction est généralement catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est réalisée sous reflux pour éliminer l'eau et faire progresser la réaction jusqu'à son terme .
Méthodes de production industrielles: Dans les environnements industriels, la production de laurate de 3-(3-hydroxypropoxy)propyle peut être réalisée par un processus continu. Cela implique l'utilisation d'un réacteur à lit fixe où l'acide laurique et le 3-(3-hydroxypropoxy)propanol sont continuellement introduits dans le réacteur avec le catalyseur acide. Le mélange réactionnel est ensuite chauffé à la température souhaitée, et le produit est continuellement retiré du réacteur .
Analyse Des Réactions Chimiques
Types de réactions: Le laurate de 3-(3-hydroxypropoxy)propyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction: Le groupe ester peut être réduit pour former un alcool.
Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Les réducteurs courants comprennent l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution: Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acide.
Principaux produits formés:
Oxydation: Formation d'un composé carbonylé.
Réduction: Formation d'un alcool.
Substitution: Formation d'esters ou d'éthers substitués.
Applications De Recherche Scientifique
Le laurate de 3-(3-hydroxypropoxy)propyle a diverses applications en recherche scientifique, notamment:
Chimie: Utilisé comme intermédiaire dans la synthèse d'autres composés chimiques.
Biologie: Étudié pour ses propriétés antimicrobiennes potentielles.
Médecine: Enquête sur son utilisation potentielle dans les systèmes de libération de médicaments.
Industrie: Utilisé comme tensioactif dans la formulation de cosmétiques et de produits de soins personnels
5. Mécanisme d'action
Le mécanisme d'action du laurate de 3-(3-hydroxypropoxy)propyle implique son interaction avec les membranes biologiques. Les propriétés hydrophile et lipophile du composé lui permettent de s'incorporer dans la bicouche lipidique des membranes cellulaires, perturbant leur structure et leur fonction. Cela peut entraîner une fuite du contenu cellulaire et finalement la mort cellulaire . Les cibles moléculaires et les voies impliquées dans ce processus sont encore à l'étude.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypropoxy)propyl laurate involves its interaction with biological membranes. The compound’s hydrophilic and lipophilic properties allow it to incorporate into the lipid bilayer of cell membranes, disrupting their structure and function. This can lead to the leakage of cellular contents and ultimately cell death . The molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires:
Monolaurine: Un ester de l'acide laurique et du glycérol, connu pour ses propriétés antimicrobiennes.
Laurate de saccharose: Un ester de l'acide laurique et du saccharose, utilisé comme tensioactif dans l'alimentation et les cosmétiques.
Laurate d'érythorbyl: Un ester de l'acide laurique et de l'acide érythorbique, connu pour ses propriétés antioxydantes.
Comparaison: Le laurate de 3-(3-hydroxypropoxy)propyle est unique dans sa structure, qui comprend un groupe 3-(3-hydroxypropoxy)propyle. Cela lui confère des propriétés chimiques distinctes par rapport à d'autres esters de l'acide laurique. Par exemple, la monolaurine et le laurate de saccharose ont des valeurs d'équilibre hydrophile-lipophile (HLB) différentes, affectant leur solubilité et leur activité de surface. Le laurate d'érythorbyl, d'autre part, possède des propriétés antioxydantes qui ne sont pas présentes dans le laurate de 3-(3-hydroxypropoxy)propyle .
Propriétés
Numéro CAS |
97635-32-0 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
3-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-13-18(20)22-17-12-16-21-15-11-14-19/h19H,2-17H2,1H3 |
Clé InChI |
CGGKBZSXQOLUNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


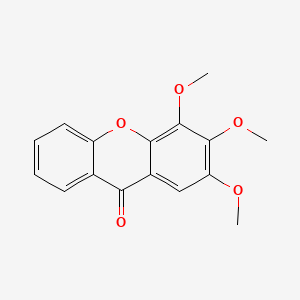
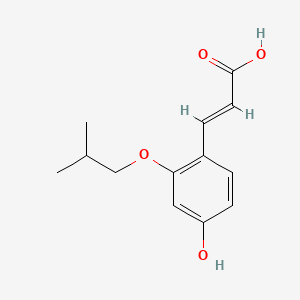

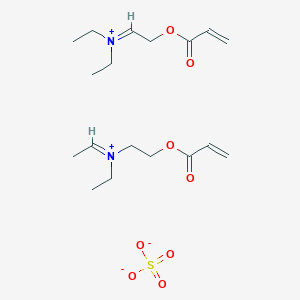


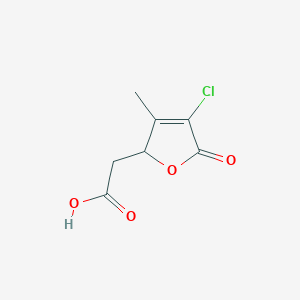
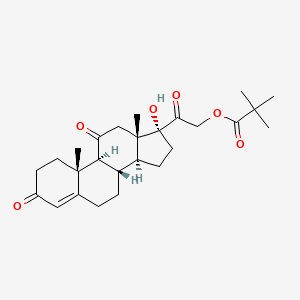
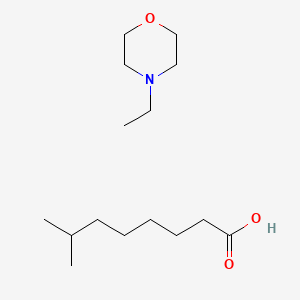
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
